molecular formula C30H34F3N7O4S B11938956 (R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate

(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate

Cat. No.: B11938956
M. Wt: 645.7 g/mol
InChI Key: BZHSRXWFCSEPQQ-GJFSDDNBSA-N
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Description

The compound “®-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a pyrrolidine ring, a diazepine ring, and a trifluoroacetate moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

  • Formation of the pyrrolidine ring through a cyclization reaction.
  • Introduction of the dimethylcarbamothioyl group via a nucleophilic substitution reaction.
  • Construction of the diazepine ring through a condensation reaction.
  • Attachment of the trifluoroacetate moiety using a suitable trifluoroacetylating agent.

Each step would require careful optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the dimethylcarbamothioyl group to a sulfoxide or sulfone.

    Reduction: Reduction of the diazepine ring to a more saturated form.

    Substitution: Replacement of the trifluoroacetate moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could produce a variety of functionalized analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: As a potential therapeutic agent for treating diseases related to its mechanism of action.

    Industry: As a precursor for the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The exact pathways involved would depend on the specific targets and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide
  • (S)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide

Uniqueness

The compound’s uniqueness lies in its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in its applications.

Properties

Molecular Formula

C30H34F3N7O4S

Molecular Weight

645.7 g/mol

IUPAC Name

(2R)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H33N7O2S.C2HF3O2/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35;3-2(4,5)1(6)7/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37);(H,6,7)/t24-;/m1./s1

InChI Key

BZHSRXWFCSEPQQ-GJFSDDNBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@@H]5C(=S)N(C)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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